2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine is a chemical compound that belongs to the class of aromatic amines It features a phenyl ring substituted with a difluorophenyl group and an ethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 2,5-difluorophenylboronic acid with phenylacetonitrile under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then reduced to form the final amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Electrophilic substitution reactions often use strong acids like nitric acid (HNO₃) or halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine is structurally similar to other aromatic amines, such as 2-(3,5-difluorophenyl)ethan-1-amine and 2-(2,5-difluorophenyl)ethan-1-amine. its unique substitution pattern and molecular structure confer distinct properties and reactivity compared to these compounds. These differences can influence its biological activity and industrial applications.
List of Similar Compounds
2-(3,5-Difluorophenyl)ethan-1-amine
2-(2,5-Difluorophenyl)ethan-1-amine
2-(3,4-Difluorophenyl)ethan-1-amine
2-(2,4-Difluorophenyl)ethan-1-amine
Properties
IUPAC Name |
2-[3-(2,5-difluorophenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-12-4-5-14(16)13(9-12)11-3-1-2-10(8-11)6-7-17/h1-5,8-9H,6-7,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJJKQLKJDPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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